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Compound of Interest

Compound Name: 2-Morpholin-4-YL-2-oxoethanol

Cat. No.: B118212 Get Quote

An Objective Guide for Researchers and Drug Development Professionals

Executive Summary
This guide provides a comparative framework for evaluating the investigational compound "2-
Morpholin-4-YL-2-oxoethanol" against a well-characterized reference compound, 3,4-

Methylenedioxymethamphetamine (MDMA). Due to the current lack of publicly available

biological data for "2-Morpholin-4-YL-2-oxoethanol," this document serves as a template,

populated with comprehensive data for MDMA, to illustrate the key benchmarks and

experimental methodologies crucial for a thorough comparative analysis. The included data

tables, experimental protocols, and pathway diagrams are designed to guide researchers in the

systematic evaluation of novel psychoactive or neuroactive compounds.

Physicochemical Properties
A fundamental starting point for any comparative analysis is the characterization of the

physicochemical properties of the compounds. These properties influence a compound's

solubility, absorption, distribution, metabolism, and excretion (ADME) profile.
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Property
2-Morpholin-4-YL-2-
oxoethanol

3,4-
Methylenedioxymethamph
etamine (MDMA)

Molecular Formula C₆H₁₁NO₃ C₁₁H₁₅NO₂

Molecular Weight 145.16 g/mol 193.24 g/mol

Appearance Data not available
Oil or colorless to white solid.

[1]

Melting Point Data not available
147-153 °C (hydrochloride

salt)

Boiling Point Data not available 100-110 °C at 0.4 mmHg

Water Solubility Data not available Limited

LogP Data not available 1.8

Pharmacological Profile: In Vitro Activity
In vitro assays are essential for determining the interaction of a compound with specific

molecular targets. The following tables summarize the binding affinities (Ki) and functional

inhibition (IC50) of MDMA for key monoamine transporters and serotonin receptors. These

targets are critical in mediating the psychoactive and neurotoxic effects of many centrally acting

drugs.

Monoamine Transporter Inhibition

Target
2-Morpholin-4-YL-2-
oxoethanol IC₅₀ (µM)

MDMA IC₅₀ (µM)

Serotonin Transporter (SERT) Data not available 1.12[2]

Dopamine Transporter (DAT) Data not available 3.24[2]

Norepinephrine Transporter

(NET)
Data not available 0.64[2]
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Receptor Binding Affinity

Target
2-Morpholin-4-YL-2-
oxoethanol Kᵢ (µM)

MDMA Kᵢ (µM)

5-HT₁ₐ Receptor Data not available > 50[3]

5-HT₂ₐ Receptor Data not available 4.7 (R-enantiomer)[3]

5-HT₂B Receptor Data not available Data not available

Toxicology Profile: In Vivo Data
Preclinical in vivo studies are critical for assessing the safety profile of a compound. The

median lethal dose (LD50) is a standard measure of acute toxicity.

Species
Route of
Administration

2-Morpholin-4-YL-
2-oxoethanol LD₅₀
(mg/kg)

MDMA LD₅₀
(mg/kg)

Rat Oral Data not available 180[1]

Mouse Intraperitoneal Data not available 97

Guinea Pig Intraperitoneal Data not available 98

Mechanism of Action: MDMA
MDMA primarily exerts its effects by interacting with monoamine transporters. It acts as a

substrate for these transporters, leading to both the inhibition of neurotransmitter reuptake and

the promotion of non-vesicular release of serotonin, dopamine, and norepinephrine from the

presynaptic neuron into the synaptic cleft. This surge in neurotransmitters is responsible for its

acute psychoactive effects.
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MDMA's Mechanism of Action on a Serotonergic Neuron.

Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of objective scientific

comparison. Below are methodologies for key in vitro and in vivo assays relevant to the

pharmacological and toxicological profiling of neuroactive compounds.

1. In Vitro Monoamine Transporter Uptake Assay

This assay measures a compound's ability to inhibit the uptake of radiolabeled

neurotransmitters into cells expressing the specific monoamine transporter.[4][5]

Cell Lines: Human embryonic kidney (HEK293) cells stably expressing the human serotonin

transporter (SERT), dopamine transporter (DAT), or norepinephrine transporter (NET).

Reagents:
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Radiolabeled substrates: [³H]5-HT (for SERT), [³H]dopamine (for DAT), [³H]norepinephrine

(for NET).

Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

Test compound and reference compound (MDMA).

Scintillation fluid.

Procedure:

Plate the transporter-expressing cells in a 96-well plate and culture until confluent.

Wash the cells with assay buffer.

Pre-incubate the cells with varying concentrations of the test compound or reference

compound for a specified time (e.g., 10-20 minutes) at 37°C.

Initiate the uptake reaction by adding the radiolabeled substrate.

Incubate for a short period (e.g., 5-10 minutes) at 37°C.

Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

Lyse the cells and measure the radioactivity using a scintillation counter.

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that

inhibits 50% of the specific uptake of the radiolabeled substrate.

2. In Vivo Microdialysis for Neurotransmitter Release

This technique allows for the measurement of extracellular neurotransmitter levels in specific

brain regions of awake, freely moving animals, providing insight into a compound's in vivo

effects on neurotransmitter release.[6][7]

Animals: Adult male Sprague-Dawley rats or C57BL/6 mice.

Surgical Procedure:
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Anesthetize the animal and place it in a stereotaxic frame.

Implant a guide cannula targeting the brain region of interest (e.g., striatum, prefrontal

cortex).

Allow the animal to recover for several days.

Microdialysis Procedure:

On the day of the experiment, insert a microdialysis probe through the guide cannula.

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2

µL/min).

Collect baseline dialysate samples for at least 1-2 hours.

Administer the test compound or reference compound (e.g., via intraperitoneal injection).

Continue collecting dialysate samples for several hours post-administration.

Sample Analysis: Analyze the dialysate samples for neurotransmitter concentrations using

high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

Data Analysis: Express neurotransmitter levels as a percentage of the baseline and compare

the effects of the test compound to the reference compound.

3. Assessment of Neurotoxicity in Rodents

This protocol is designed to evaluate the potential long-term neurotoxic effects of a compound

on serotonergic neurons.[8][9]

Animals: Adolescent or adult rats.

Dosing Regimen: Administer the test compound or reference compound using a binge-like

dosing regimen (e.g., multiple doses over a single day or on consecutive days) that is known

to induce neurotoxicity with the reference compound. For MDMA, a common regimen is

multiple intraperitoneal injections of 5-20 mg/kg.[8][10]
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Endpoint Analysis (e.g., 7 days post-treatment):

Euthanize the animals and dissect specific brain regions (e.g., frontal cortex, striatum,

hippocampus).

Measure tissue levels of serotonin and its metabolite 5-HIAA using HPLC-ECD to assess

for depletion.

Perform immunohistochemistry to quantify the density of serotonin transporter (SERT) as

a marker of serotonergic axon terminals.

Data Analysis: Compare the serotonin and SERT levels in the brains of animals treated with

the test compound to those treated with the reference compound and a vehicle control

group.

Experimental Workflow
The following diagram illustrates a general workflow for the comparative benchmarking of a

novel compound against a reference standard.
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General Experimental Workflow for Compound Benchmarking.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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